3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromene-6-carboxamide
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Overview
Description
3-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to cyclization using a suitable catalyst to form the benzopyran ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, bromo, and other substituted derivatives.
Scientific Research Applications
3-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-CHLOROPHENYL)-2-((2-(4-ETHOXYPHENYL)-2-OXOETHYL)THIO)-4(3H)-QUINAZOLINONE
- 4-CHLOROPHENYL 4-ETHOXYPHENYL SULFONE
Uniqueness
3-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to its specific structural features, such as the combination of chlorophenyl and ethoxyphenyl groups with a benzopyran ring system. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H20ClNO4 |
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Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-6-carboxamide |
InChI |
InChI=1S/C24H20ClNO4/c1-2-29-20-10-8-19(9-11-20)26-23(27)16-5-12-21-17(13-16)14-22(30-24(21)28)15-3-6-18(25)7-4-15/h3-13,22H,2,14H2,1H3,(H,26,27) |
InChI Key |
LJQIIBDWLODZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)OC(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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